molecular formula C17H18N2O B8320992 4-(4-(2-Amino-2-methylpropyl)phenoxy)benzonitrile

4-(4-(2-Amino-2-methylpropyl)phenoxy)benzonitrile

Cat. No.: B8320992
M. Wt: 266.34 g/mol
InChI Key: GQXBUMMDSNTCFF-UHFFFAOYSA-N
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Description

4-(4-(2-Amino-2-methylpropyl)phenoxy)benzonitrile is a useful research compound. Its molecular formula is C17H18N2O and its molecular weight is 266.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

4-[4-(2-amino-2-methylpropyl)phenoxy]benzonitrile

InChI

InChI=1S/C17H18N2O/c1-17(2,19)11-13-3-7-15(8-4-13)20-16-9-5-14(12-18)6-10-16/h3-10H,11,19H2,1-2H3

InChI Key

GQXBUMMDSNTCFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#N)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-(2-amino-2-methylpropyl)phenol acetic acid salt (45.06 g, 200 mmol), powdered K2CO3 (69.1 g, 500 mmol), and DMAC (550 mL) was heated to 75°-100° C. Toluene (166 mL) was added, and the mixture was slowly heated to reflux at 134° C. The reflux temperature was raised by distillation of toluene and water into a water trap until the temperature reached 141° C. The mixture was then allowed to cool to below 100° C. at which point 4-fluorobenzonitrile (24.46 g, 202 mmol) was added along with 50 mL of toluene. The mixture was again heated to reflux at 140° C. with water being collected in a toluene-filled water trap for 4 h. The mixture was allowed to cool to room temperature, and the solids were filtered and rinsed with toluene. The filtrate was concentrated on a rotary evaporator to 77 g of syrup which was dissolved in EtOAc (400 mL). This solution was extracted with water (400 mL), and the aqueous layer was back-extracted with EtOAc (100 mL). The combined organic layers were washed with water (3×400 mL) and concentrated in vacuo to 53.4 g (100%) of oil which was >98% pure by HPLC analysis: 1H NMR (300 MHz, DMSO-d6) NMR was consistent with the desired product;
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45.06 g
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69.1 g
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550 mL
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24.46 g
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50 mL
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166 mL
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Synthesis routes and methods II

Procedure details

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